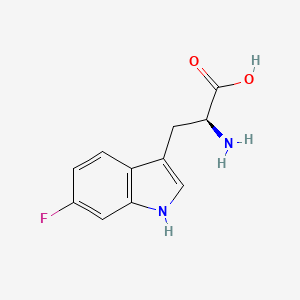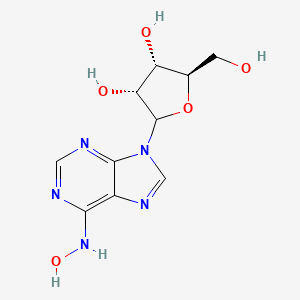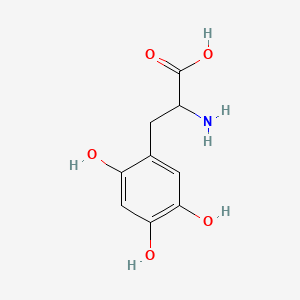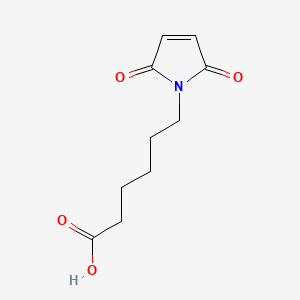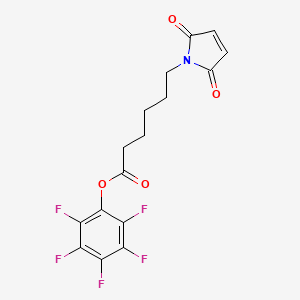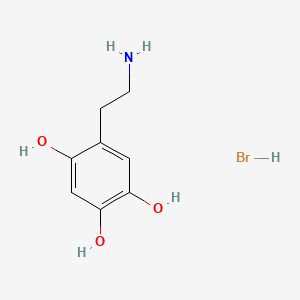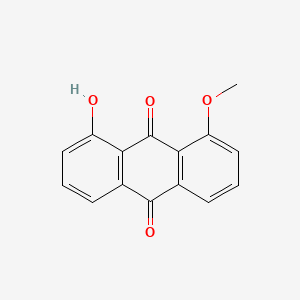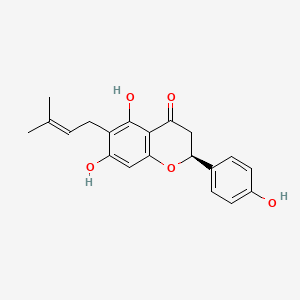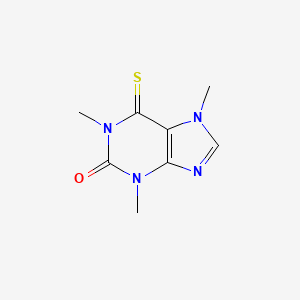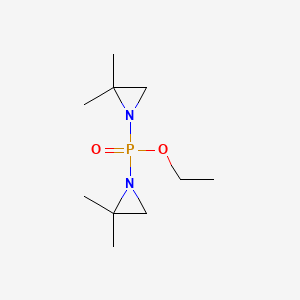
Bis(2,2-dimethyl-1-aziridinyl)phosphinic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AB 163 is a TEPA analogue that has been tested for use in radiation therapy for patients with esophageal carcinoma; adenocarcinomas of the gastrointestinal tract; squamous carcinoma of the cervix; and adenocarcinoma of the ovary. The drug is proposed to phosphorylate X ray induced DNA strand damage, and prolongs time of the absence of disease in patients. There may side effects on the GI system and the central nervous system.
Scientific Research Applications
Antitumor Activity
Bis(2,2-dimethyl-1-aziridinyl)phosphinic acid ethyl ester has been investigated for its antitumor properties. Studies have shown that it exhibits significant tumor inhibitory activities in experimental animals. One of its analogues, ethyl [bis(2,2-dimethyl-1-aziridinyl)phosphinyl]carbamate (AB-132), is under clinical investigation as an experimental antineoplastic agent (Bardos et al., 1965).
Radiation Potentiating Effect
This compound has been found to potentiate the effects of radiation therapy. In studies, the combination of the compound with radiation therapy showed synergistic effects, suggesting its potential use in combined modality trials for cancer treatment (G. Wampler, J. Wassum, R. Belgrad, 1979).
Chemical Properties and Reactions
Research into the chemical properties and reactions of bis(2,2-dimethyl-1-aziridinyl)phosphinic acid ethyl ester has provided insights into its pharmacologic properties. Studies have focused on its mechanisms of hydrolysis and alkylating activities, contributing to a better understanding of its therapeutic potential (C. Kelly, 1970).
Potential in Chemosterilization
This compound has also been explored for its use in chemosterilization, as demonstrated in studies involving pink bollworm moths. However, its effectiveness in this domain has been variable, with some studies showing less efficacy compared to other methods like irradiation (H. M. Flint, B. Wright, H. Sallam, B. Horn, 1975).
properties
CAS RN |
14984-65-7 |
|---|---|
Product Name |
Bis(2,2-dimethyl-1-aziridinyl)phosphinic acid ethyl ester |
Molecular Formula |
C10H21N2O2P |
Molecular Weight |
232.26 g/mol |
IUPAC Name |
1-[(2,2-dimethylaziridin-1-yl)-ethoxyphosphoryl]-2,2-dimethylaziridine |
InChI |
InChI=1S/C10H21N2O2P/c1-6-14-15(13,11-7-9(11,2)3)12-8-10(12,4)5/h6-8H2,1-5H3 |
InChI Key |
SOYAWOSQURUWHG-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(N1CC1(C)C)N2CC2(C)C |
Canonical SMILES |
CCOP(=O)(N1CC1(C)C)N2CC2(C)C |
Appearance |
Solid powder |
Other CAS RN |
14984-65-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AB 163 AB-163 ethyl di-(2,2-dimethyl)ethylenamido phosphate NSC 108878 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



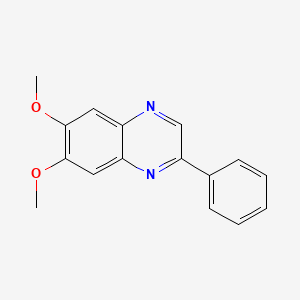
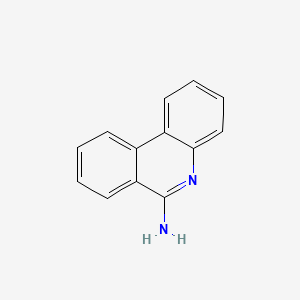
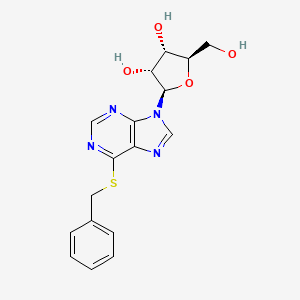
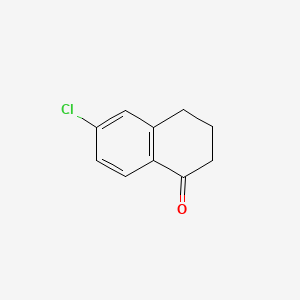
![3',6'-Dihydroxy-6-isothiocyanatospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B1664681.png)
